4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

Beschreibung

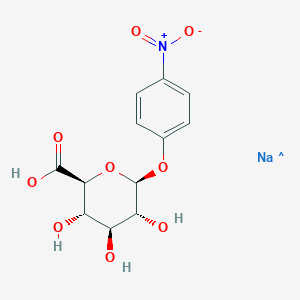

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt (CAS: 89772-41-8; synonyms: pNPG, Sodium 4-nitrophenyl β-D-glucuronide) is a chromogenic substrate widely used to detect β-glucuronidase activity. This enzyme is a key biomarker for Escherichia coli and other bacteria, making the compound critical in food safety testing and environmental monitoring .

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C12H13NNaO9 |

|---|---|

Molekulargewicht |

338.22 g/mol |

InChI |

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1 |

InChI-Schlüssel |

TYPCHILOPWVGQJ-BLKPXHQLSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Steps and Reagents

Acetylation of Glucose :

Condensation with p-Nitrophenol :

Hydrolysis and Sodium Salt Formation :

| Parameter | Value | Source |

|---|---|---|

| Acetylation Yield | 69% | |

| Condensation Yield | 10–25% | |

| Hydrolysis Yield | ~43.75% (3.5 g from 8 g) |

Schmidt Trichloroacetamidate Method

This method employs trichloroacetamidate donors to improve stereoselectivity and yield. It bypasses time-consuming protection/deprotection steps.

Key Steps and Reagents

Donor Preparation :

Coupling Reaction :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF₃·Et₂O | |

| Yield | 60% | |

| Stereoselectivity | Exclusive β-anomer |

O-Acetyl Glucuronyl Trifluoroacetimidate Method

This approach enhances reaction efficiency for complex glucuronides.

Steps and Reagents

Donor Synthesis :

Coupling with p-Nitrophenol :

| Parameter | Value | Source |

|---|---|---|

| Donor Type | Trifluoroacetimidate | |

| Yield Range | 78–81% | |

| Solvent | Dichloromethane |

Sodium Salt Formation and Purification

The free acid form of 4-nitrophenyl-beta-D-glucuronic acid is converted to the sodium salt via deprotonation.

Steps

Deprotonation :

Purification :

| Purification Method | Conditions | Purity | Source |

|---|---|---|---|

| Recrystallization | Ethanol | >99% | |

| HPLC | Reverse-phase chromatography | High |

Comparison of Preparation Methods

Challenges and Optimizations

Key Challenges

Optimizations

- Catalyst Selection : BF₃·Et₂O enhances β-selectivity in trichloroacetamidate reactions.

- Donor Design : Bulky acyl groups (e.g., tri-isobutyrate) reduce transacylation.

Research Findings and Applications

Enzymatic Assays

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Nitrophenyl-beta-D-glucuronsäure, Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um 4-Nitrophenol und Glucuronsäure freizusetzen.

Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Üblicherweise in wässrigen Lösungen mit Hilfe von Enzymen wie Beta-Glucuronidase durchgeführt.

Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas mit einem Katalysator oder chemische Reduktionsmittel wie Natriumborhydrid.

Substitution: Reaktionen beinhalten oft Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden:

Hydrolyse: 4-Nitrophenol und Glucuronsäure.

Reduktion: 4-Aminophenyl-beta-D-glucuronsäure.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is widely used as a chromogenic substrate in enzymatic assays for β-glucuronidase activity. The hydrolysis of this substrate by β-glucuronidase releases p-nitrophenol, which can be quantitatively measured using spectrophotometry. This property is valuable for:

- Studying Enzyme Kinetics : Researchers utilize this compound to determine the kinetic parameters of β-glucuronidases from various sources, including human tissues and bacteria.

- Assessing Drug Metabolism : By evaluating the activity of β-glucuronidase, scientists can infer the metabolic pathways of glucuronide-conjugated drugs, which is crucial for understanding drug efficacy and toxicity .

Drug Development

The compound plays a critical role in drug development, particularly in evaluating the pharmacokinetics of glucuronide-conjugated drugs. Its applications include:

- Inhibitor Screening : Various studies have demonstrated that inhibitors of β-glucuronidase can mitigate adverse effects associated with certain chemotherapeutic agents by preventing the premature release of active drugs in the gastrointestinal tract .

- Formulation Studies : this compound is also used in formulations to enhance solubility and bioavailability of poorly soluble drugs through glucuronidation .

Microbiological Research

This compound has implications in microbiological studies, particularly concerning gut microbiota:

- Gut Microbial Activity : The hydrolysis of glucuronides by bacterial β-glucuronidases can lead to the release of active drug metabolites that may cause toxicity or therapeutic failure. Studies indicate that inhibiting these enzymes can improve the tolerance and efficacy of certain medications .

- Pathogen Interaction Studies : Researchers are investigating how gut bacteria utilize glucuronides as carbon sources and their role in various diseases, including inflammatory bowel diseases and carcinogenesis .

Case Studies

Several case studies highlight the diverse applications of this compound:

Case Study 1: Anticancer Drug Efficacy

- Objective : To evaluate the impact of β-glucuronidase inhibitors on the effectiveness of irinotecan.

- Results : Inhibition of microbial β-glucuronidases led to decreased gastrointestinal toxicity and improved therapeutic outcomes in preclinical models .

Case Study 2: Antimicrobial Activity

- Objective : To assess the efficacy against multi-drug resistant bacterial strains.

- Results : The compound demonstrated significant inhibitory effects on resistant strains, suggesting potential for use in developing new antimicrobial therapies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Assays | Substrate for β-glucuronidase activity assays | Quantitative measurement via spectrophotometry |

| Drug Development | Evaluating pharmacokinetics and inhibitor screening | Improved drug efficacy and reduced toxicity |

| Microbiological Research | Studying gut microbiota interactions | Insights into drug metabolism and disease mechanisms |

Wirkmechanismus

The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Food Safety : A 2024 study validated the sodium salt’s use in rapid E. coli detection in water, achieving a limit of detection (LOD) of 1 CFU/mL within 6 hours .

- Drug Metabolism : The compound is employed to quantify β-glucuronidase activity in liver microsomes, aiding in predicting drug-glucuronidation efficiency .

Notes on Discrepancies and Limitations

- CAS Variability: Discrepancies exist in CAS numbers (e.g., 89772-41-8 vs. 7493-95-0) due to supplier-specific nomenclature; users should verify with suppliers .

- Molecular Weight Conflicts : Some sources list conflicting molecular weights (e.g., 301.25 g/mol in vs. 337.22 g/mol in ), likely reflecting differences between acid and salt forms.

Biologische Aktivität

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt (CAS No. 89772-41-8) is a synthetic compound widely used in biochemical research, particularly in studies related to glucuronidation processes. This compound serves as a substrate for glucuronosyltransferases, enzymes that catalyze the conjugation of glucuronic acid to various endogenous and xenobiotic substrates. Understanding its biological activity is crucial for applications in pharmacology, toxicology, and enzymatic assays.

- Molecular Formula : C₁₂H₁₅N₁O₇S

- Molecular Weight : 285.25 g/mol

- Density : 1.503 g/cm³

- Melting Point : 191-192 °C

- Solubility : Soluble in water and organic solvents like ethanol.

4-Nitrophenyl-beta-D-glucuronic acid acts primarily as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to various acceptor molecules, enhancing their solubility and facilitating excretion. The conjugation process is vital for drug metabolism and detoxification pathways in the liver.

Enzymatic Activity

The enzymatic activity of UGTs can be significantly influenced by the structure of the substrate. For instance, studies have shown that the presence of a nitrophenyl group enhances the reactivity of glucuronides towards UGTs, suggesting that 4-nitrophenyl-beta-D-glucuronic acid may exhibit higher affinity and specificity compared to other glucuronide substrates .

Biological Applications

-

Enzymatic Assays :

- Used as a substrate in assays to measure UGT activity.

- Facilitates the study of drug metabolism and interactions with various compounds.

- Detection of Biological Activity :

-

Case Studies :

- Research has demonstrated its utility in studying the effects of cholestasis on hepatic UGT activities, providing insights into liver function and drug clearance mechanisms .

- It has been involved in studies assessing the glucuronidation rates of various drugs, helping to elucidate potential drug-drug interactions and individual variability in drug metabolism .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Nitrophenyl-beta-D-glucuronic acid | Glucuronide substrate | Substrate for UGTs; enhances solubility of drugs |

| 4-Methylumbelliferyl-beta-D-glucuronide | Fluorescent substrate | Used in fluorescence-based assays for UGT activity |

| Phenolphthalein-beta-D-glucuronic acid | Indicator compound | Utilized in colorimetric assays for detecting glucuronidation |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-nitrophenyl-beta-D-glucuronic acid:

- Substrate Specificity : Research indicates that this compound shows broad substrate specificity across different UGT isoforms, making it a valuable tool for studying enzyme kinetics and substrate interactions .

- Impact on Drug Metabolism : Its role in enhancing the clearance of potentially harmful compounds through glucuronidation has been emphasized, illustrating its importance in pharmacokinetics .

Q & A

Q. What are the primary enzymatic applications of 4-nitrophenyl-beta-D-glucuronic acid, sodium salt in biochemical assays?

This compound serves as a chromogenic substrate for β-glucuronidase, an enzyme widely used to detect bacterial contamination (e.g., E. coli) in environmental and clinical samples. Upon enzymatic hydrolysis, the 4-nitrophenyl group is released, producing a yellow-colored product measurable at 405 nm. Researchers should optimize assay conditions (pH 7.0–7.5, 37°C) and include controls (e.g., heat-inactivated enzyme) to confirm specificity. Interference from flavonoids or monosaccharides should be evaluated, as these may inhibit β-glucuronidase activity .

Q. How should experimental protocols be designed to quantify β-glucuronidase activity using this substrate?

Standard protocols involve preparing a reaction mixture with 1–2 mM substrate in phosphate buffer (pH 7.2) and incubating at 37°C. Kinetic assays measure absorbance at 405 nm over time. For environmental samples (e.g., water), pre-concentration via filtration or centrifugation may be required. Validation using spiked samples and comparison with fluorogenic substrates (e.g., MUG) can improve sensitivity. Data should be normalized to protein concentration or cell density .

Q. What storage and handling precautions are critical for maintaining substrate stability?

The sodium salt form should be stored at 0–6°C in airtight, desiccated containers to prevent hydrolysis. Aqueous stock solutions are stable for 1–2 weeks at 4°C but should be protected from light. Researchers must verify purity via HPLC before use, as degradation products (e.g., free 4-nitrophenol) can yield false-positive signals .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its specificity for microbial β-glucuronidases?

Derivatization of the glucuronic acid moiety (e.g., adding acetamido or fucosyl groups) can reduce cross-reactivity with mammalian enzymes. For example, replacing the glucopyranosyluronic acid with galactopyranosyluronic acid (as in compound 2 from ) alters substrate recognition by bacterial isoforms. Computational docking studies and mutagenesis of enzyme active sites (e.g., E. coli GUS) are recommended to guide rational design .

Q. What methodologies confirm successful bioconjugation of D-glucuronic acid sodium salt to synthetic polymers?

Reductive amination in alkaline conditions (pH 8.5, 45°C) using polyamines (e.g., PAPMA) achieves near-quantitative conjugation. Characterization via -NMR (disappearance of amine signals at δ 2.7–3.1 ppm) and MALDI-TOF (mass shifts corresponding to glucuronic acid addition) is critical. Note that alkaline conditions may degrade acid-labile polymers (e.g., PAEMA), necessitating pH-controlled reactions .

Q. How can researchers resolve discrepancies in β-glucuronidase activity across experimental replicates?

Batch-to-batch variability in substrate purity (e.g., residual salts or moisture) can affect enzymatic kinetics. Implement quality control via:

Q. What advanced techniques quantify oxidative degradation products of this substrate in complex matrices?

For biological samples (e.g., urine), combine SPE with reversed-phase HPLC–MS/MS. Monitor biomarkers like 8-hydroxyguanosine (8-OHdG) and nitrotyrosine (NY) using isotope-labeled internal standards (e.g., 8-OHdG-) to correct for matrix effects. Method validation should include recovery rates (85–115%) and limit of detection (LOD < 1 ng/mL) .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Assay Type | Kinetic spectrophotometry | Isotope-dilution MS/MS |

| Key Controls | Heat-inactivated enzyme | Isotope-labeled internal standards |

| Data Normalization | Protein concentration | Recovery-adjusted quantification |

| Storage Stability | Short-term (4°C, desiccated) | Long-term (-80°C, lyophilized) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.